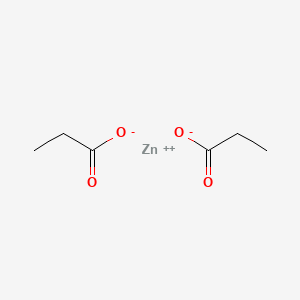

zinc;propanoate

Übersicht

Beschreibung

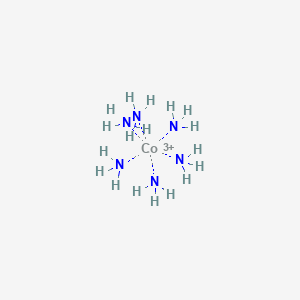

Zinc propionate is a chemical compound that appears as a white crystalline powder. Its basic structure consists of zinc cations (Zn²⁺) and propionate anions, forming a stable compound. This compound is soluble in water, resulting in a clear solution. It has a molecular weight of 211.53 g/mol and a melting point of approximately 300°C . Zinc propionate is known for its antimicrobial properties and is commonly used in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zinc propionate can be synthesized by reacting propionic acid with zinc oxide. The reaction typically involves dissolving zinc oxide in a dilute solution of propionic acid, followed by heating the mixture to facilitate the reaction. The resulting solution is then evaporated to obtain zinc propionate crystals .

Industrial Production Methods

In an industrial setting, zinc propionate is produced by a continuous process where metallic zinc reacts with an aqueous solution of propionic acid at temperatures between 50 and 200°C. During the reaction, air is continuously passed through the mixture to facilitate the reaction and ensure the complete conversion of propionic acid to zinc propionate .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc propionate undergoes various chemical reactions, including:

Neutralization Reactions: Reacts with strong acids to form zinc salts and propionic acid.

Complexation Reactions: Forms complexes with other metal ions and organic ligands.

Decomposition Reactions: Decomposes upon heating to release zinc oxide and propionic acid.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid to form zinc chloride and propionic acid.

Bases: Reacts with sodium hydroxide to form sodium propionate and zinc hydroxide.

Major Products Formed

Zinc Chloride: Formed when zinc propionate reacts with hydrochloric acid.

Sodium Propionate: Formed when zinc propionate reacts with sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

Zinc propionate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Medicine: Used in topical formulations to treat skin infections and reduce inflammation.

Industry: Employed as a preservative in the food industry and as a feed additive in animal nutrition.

Wirkmechanismus

Zinc propionate exerts its effects primarily through its antimicrobial properties. It disrupts the cellular processes of microorganisms, preventing their growth and proliferation. The compound binds to the cell membranes of bacteria and fungi, causing structural damage and inhibiting their metabolic functions . Additionally, zinc propionate may act as an antioxidant by binding to metal ions that can cause oxidative damage to cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zinc Acetate: Similar antimicrobial properties but different anion (acetate vs. propionate).

Zinc Butyrate: Similar structure but with a longer carbon chain in the anion.

Calcium Propionate: Similar anion but different metal cation (calcium vs.

Uniqueness

Zinc propionate is unique due to its specific combination of zinc and propionate ions, which provides a balance of antimicrobial efficacy and solubility. Its ability to act as both an antimicrobial agent and an antioxidant makes it particularly valuable in various applications .

Eigenschaften

CAS-Nummer |

557-28-8 |

|---|---|

Molekularformel |

C3H6O2Zn |

Molekulargewicht |

139.5 g/mol |

IUPAC-Name |

propanoic acid;zinc |

InChI |

InChI=1S/C3H6O2.Zn/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChI-Schlüssel |

AUSHVNXPCANHRL-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Zn+2] |

Kanonische SMILES |

CCC(=O)O.[Zn] |

Color/Form |

Platelets, tablets, or needlelike crystals |

| 90529-81-0 557-28-8 |

|

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

79-09-4 (Parent) |

Löslichkeit |

32% (WT/WT) IN WATER @ 15 °C 2.8% IN ALCOHOL @ 15 °C 17.2% IN BOILING ALCOHOL |

Synonyme |

chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)

![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)

![2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)

![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)